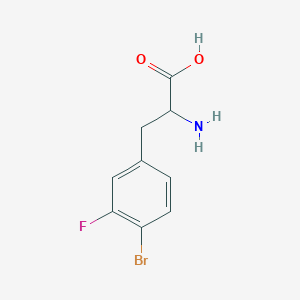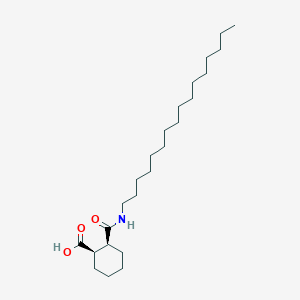![molecular formula C15H21ClF3NO B12443952 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity.
Métodos De Preparación
The synthesis of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride typically involves several steps, including the introduction of the trifluoromethoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include:
Indoxacarb: An insecticide that acts as a voltage-gated sodium channel modulator.
Triflumuron: An insect growth regulator.
Flurprimidol: A plant growth regulator.
Thifluzamide: An inhibitor of the respiratory chain and succinate dehydrogenase.
Flucarbazone-sodium: An inhibitor of acetolactate synthase.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C15H21ClF3NO |
|---|---|
Peso molecular |
323.78 g/mol |
Nombre IUPAC |
1-phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H20F3NO.ClH/c16-15(17,18)20-12-11-19-14(9-5-2-6-10-14)13-7-3-1-4-8-13;/h1,3-4,7-8,19H,2,5-6,9-12H2;1H |
Clave InChI |
FAYXGXVPJZBPIM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)NCCOC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)

![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)

![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)



![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)


